9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
The compound 9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic molecule characterized by its unique structure, which includes fluorine and methoxy functional groups attached to phenyl rings. This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde and 4-methoxybenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a catalyst such as piperidine under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as or to form corresponding quinones.
Reduction: Reduction reactions can be carried out using or to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using or in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-phenyl-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
- 9-(3-chlorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
- 9-(3-bromophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
Uniqueness
The presence of the fluorine atom in 9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione imparts unique electronic properties, enhancing its reactivity and biological activity compared to its analogs. The methoxy
Properties
Molecular Formula |
C30H32FNO3 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C30H32FNO3/c1-29(2)14-22-27(24(33)16-29)26(18-7-6-8-19(31)13-18)28-23(15-30(3,4)17-25(28)34)32(22)20-9-11-21(35-5)12-10-20/h6-13,26H,14-17H2,1-5H3 |
InChI Key |
XXPPDJDQLBXDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC=C(C=C4)OC)CC(CC3=O)(C)C)C5=CC(=CC=C5)F)C(=O)C1)C |
Origin of Product |
United States |
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